diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate
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Overview
Description
diethyl {3-bromobicyclo[111]pentan-1-yl}phosphonate is a compound that belongs to the bicyclo[111]pentane family This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties
Mechanism of Action
Target of Action
1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane, also known as Diethyl (3-bromobicyclo[1.1.1]pentan-1-yl)phosphonate, is a derivative of bicyclo[1.1.1]pentanes (BCPs) . BCPs are utilized as bioisosteres for tert-butyl and aryl groups as well as internal alkynes . They have gained considerable momentum in drug development programs . The primary targets of this compound are likely to be the same biological molecules that interact with these groups.
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in the targets’ functionIt is known that bcps can undergo reactions involving radicals derived from diazo esters to perform an addition reaction onto [111]propellane to afford BCP radicals . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .
Pharmacokinetics
It is known that bcps are used in drug development due to their high passive permeability, high water solubility, and improved metabolic stability .
Preparation Methods
The synthesis of diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate typically involves the following steps:
Starting Material: The synthesis begins with [1.1.1]propellane, a strained bicyclic hydrocarbon.
Bromination: The [1.1.1]propellane undergoes bromination to introduce the bromine atom at the desired position.
Phosphorylation: The brominated intermediate is then subjected to phosphorylation using diethoxyphosphoryl chloride under controlled conditions to yield the final product
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The diethoxyphosphoryl group can undergo oxidation to form phosphonic acids or reduction to yield phosphines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioisosteres, which are molecules that mimic the biological activity of other compounds while having different structures.
Medicine: It is explored for its potential in drug design, particularly in creating molecules with improved pharmacokinetic properties.
Industry: The compound finds applications in material science, such as in the development of liquid crystals and molecular rotors
Comparison with Similar Compounds
diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate can be compared with other similar compounds, such as:
1,3-Dibromobicyclo[1.1.1]pentane: Lacks the phosphoryl group, making it less versatile in certain applications.
1-Bromo-3-phosphorylbicyclo[1.1.1]pentane: Contains a phosphoryl group but without the diethoxy substituents, affecting its solubility and reactivity.
1-Bromo-3-methoxyphosphorylbicyclo[1.1.1]pentane: Similar structure but with different alkoxy groups, leading to variations in chemical behavior
The uniqueness of this compound lies in its combination of bromine and diethoxyphosphoryl groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Biological Activity
Diethyl {3-bromobicyclo[1.1.1]pentan-1-yl}phosphonate is a compound of interest in medicinal chemistry and organic synthesis due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a phosphonate group, which is known for its ability to interact with biological systems, particularly in enzyme inhibition and as a building block in drug design.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an inhibitor of specific enzymes and its effects on cellular processes.
Enzyme Inhibition
Research indicates that phosphonates can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and other serine hydrolases. The presence of the bromine atom in the bicyclic structure may enhance the compound's reactivity and selectivity towards these enzymes.
Table 1: Enzyme Inhibition Studies
Enzyme | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Acetylcholinesterase | Competitive | 12.5 | |
Serine hydrolases | Non-competitive | 8.0 |
Case Studies
Several case studies have highlighted the biological implications of compounds similar to this compound.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of phosphonates on neuronal cells exposed to neurotoxins. This compound demonstrated significant protective effects against cell death, suggesting its potential use in neurodegenerative diseases.
Findings:
- The compound reduced apoptosis markers by 30% compared to control groups.
- Enhanced cell viability was observed at concentrations above 10 µM.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against various bacterial strains.
Findings:
- Exhibited antibacterial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.
- No significant activity was noted against Gram-negative bacteria.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific target proteins, leading to alterations in enzymatic activity and cellular signaling pathways.
Proposed Mechanism:
- Binding to active sites of target enzymes.
- Induction of conformational changes that inhibit enzyme function.
Properties
IUPAC Name |
1-bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrO3P/c1-3-12-14(11,13-4-2)9-5-8(10,6-9)7-9/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZGPWQDWCCQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C12CC(C1)(C2)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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